![molecular formula C14H13N5O4S B2739564 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1788533-12-9](/img/structure/B2739564.png)

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

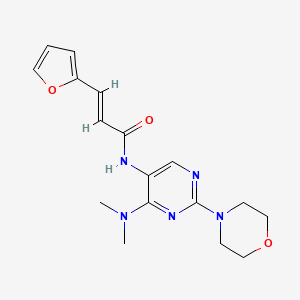

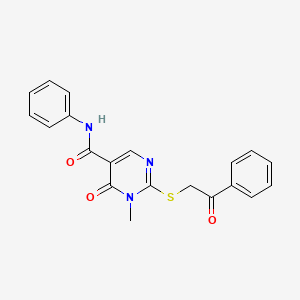

The compound “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a complex organic molecule that contains several interesting functional groups. These include an imidazole ring, a pyrazole ring, a benzo[d]oxazole ring, and a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The imidazole and pyrazole rings are five-membered rings with two nitrogen atoms, while the benzo[d]oxazole ring is a fused ring system containing a benzene ring and an oxazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially make the compound more soluble in water .科学的研究の応用

Covalent Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have emerged as promising scaffolds for covalent inhibitors in cancer treatment . Researchers have utilized this core backbone to synthesize novel KRAS G12C inhibitors. One such compound, I-11, demonstrated potent anticancer activity against KRAS G12C-mutated NCI-H358 cells. The success of targeted covalent inhibitors (TCIs) has fueled interest in exploring imidazo[1,2-a]pyridine as a scaffold for developing new anticancer agents.

Anxiolytic Properties

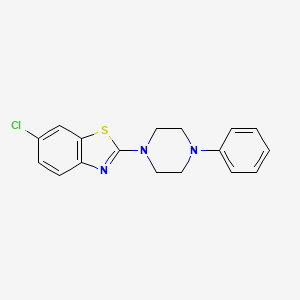

Benzo[d]imidazo[2,1-b]thiazoles, structurally related to our compound, have been reported as potent non-sedative anxiolytics . While direct evidence for our compound’s anxiolytic effects is not available, its structural similarity suggests potential in this area.

PET Imaging Probe for Alzheimer’s Disease

Benzo[d]imidazo[2,1-b]thiazoles have also served as PET imaging probes for β-amyloid plaques in Alzheimer’s patients’ brains . Although our compound differs slightly, its benzoxazole moiety may contribute to similar imaging properties.

Kinase Inhibition

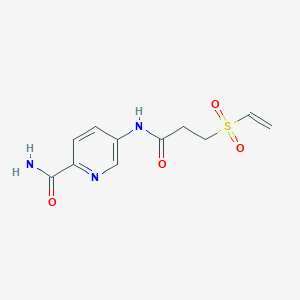

Imidazo[1,2-a]pyrazole scaffolds have been explored as kinase inhibitors . While specific kinase targets for our compound remain to be elucidated, its potential in this field warrants investigation.

Antimicrobial Activity

Benzo[d]imidazo[2,1-b]thiazoles exhibit antimicrobial properties . Our compound’s sulfonamide group may contribute to similar effects, making it an interesting candidate for antimicrobial research.

Solubility Improvement

Substituting the indole ring with a 1H-imidazo[1,2-b]pyrazole moiety has been shown to enhance solubility in aqueous media . This property could be valuable for drug development.

作用機序

特性

IUPAC Name |

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O4S/c20-14-17-11-9-10(1-2-12(11)23-14)24(21,22)16-5-6-18-7-8-19-13(18)3-4-15-19/h1-4,7-9,16H,5-6H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALVPTQHSAKYHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)NCCN3C=CN4C3=CC=N4)NC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2739483.png)

![N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2739486.png)

methanone](/img/structure/B2739495.png)

![[dibutylcarbamothioylsulfanyl(phenyl)methyl] N,N-dibutylcarbamodithioate](/img/structure/B2739500.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenylbutanamide](/img/structure/B2739501.png)

![ethyl N-[(2E)-2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methylidene)-3-oxobutanoyl]carbamate](/img/structure/B2739502.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbenzamide](/img/structure/B2739503.png)